

# Preclinical Application Notes: Olverembatinib in Combination Chemotherapy

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## Compound of Interest

Compound Name: *Olverembatinib*

Cat. No.: *B1192932*

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These application notes detail the preclinical evidence supporting the synergistic use of **Olverembatinib**, a multi-kinase inhibitor, in combination with other therapeutic agents, particularly BCL-2 inhibitors, for the treatment of acute myeloid leukemia (AML). The data presented herein demonstrates enhanced anti-leukemic activity and the potential to overcome resistance to existing therapies.

## Introduction

**Olverembatinib** (HQP1351) is a potent, third-generation tyrosine kinase inhibitor (TKI) that targets a range of kinases associated with leukemogenesis, including FMS-like tyrosine kinase 3 (FLT3), KIT, and PDGFR, in addition to its primary target, BCR-ABL1.[1][2] Preclinical studies have explored its efficacy in combination with other targeted agents, such as the BCL-2 inhibitor lisaftoclax (APG-2575), revealing a strong synergistic effect in AML models, including those resistant to venetoclax.[1][2] This synergy is attributed to the dual targeting of key survival and proliferation pathways.[1]

## Key Findings from Preclinical Studies

The combination of **Olverembatinib** with the BCL-2 inhibitor lisaftoclax has demonstrated significant synergistic anti-proliferative and pro-apoptotic effects in preclinical AML models. This combination has shown efficacy in overcoming resistance to venetoclax, a standard-of-care BCL-2 inhibitor.[2]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on venetoclax-resistant (VEN-RES) AML cell lines.

Table 1: Synergistic Induction of Apoptosis in VEN-RES AML Cell Lines (24-hour treatment)[2]

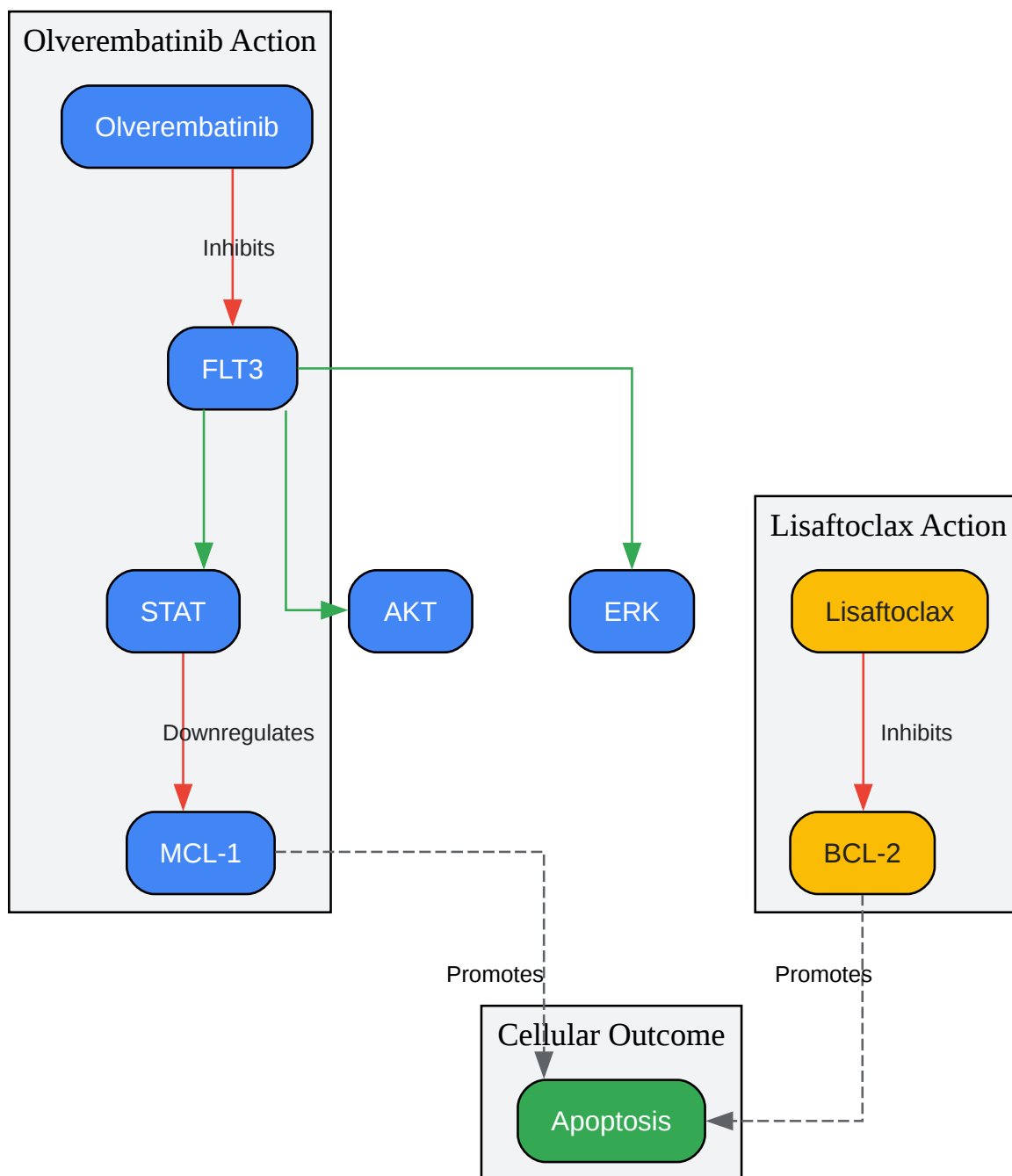
Cell Line	Treatment Group	Concentration	% Apoptotic Cells
MOLM-13-VEN-RES	DMSO (Vehicle)	-	5.16%
Olverembatinib	10 nM	34.04%	58.40%
Lisaftoclax	3 µM	5.99%	
Combination	10 nM + 3 µM	58.40%	
MV-4-11-VEN-RES	DMSO (Vehicle)	-	7.79%
Olverembatinib	10 nM	18.36%	68.73%
Lisaftoclax	3 µM	9.04%	
Combination	10 nM + 3 µM	68.73%	
OCI-AML-3 (Primary VEN-RES)	DMSO (Vehicle)	-	3.82%
Olverembatinib	0.5 µM	8.50%	75.13%
Lisaftoclax	0.5 µM	8.82%	
Combination	0.5 µM + 0.5 µM	75.13%	

Table 2: In Vivo Antitumor Activity in a Subcutaneous MOLM-13-VEN-RES Xenograft Model (14-day treatment)[3]

Treatment Group	Dosage	Treatment-to-Control (T/C) Value (%)
Lisaftoclax	100 mg/kg (daily)	96.54%
Olverembatinib	10 mg/kg (daily)	12.31%
Combination	100 mg/kg + 10 mg/kg	5.05%

## Signaling Pathway Analysis

The synergistic effect of **Olverembatinib** and a BCL-2 inhibitor is mediated through the dual inhibition of critical cell survival pathways. **Olverembatinib** inhibits the FLT3 signaling cascade, leading to the downregulation of the anti-apoptotic protein MCL-1. This sensitizes the cancer cells to the effects of BCL-2 inhibition by lisaftoclax, resulting in a potent pro-apoptotic response.



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Caption: **Olverembatinib** and Lisoftoclax synergistic pathway.

## Experimental Protocols

Detailed methodologies for the key experiments that form the basis of these application notes are provided below.

## Protocol 1: In Vitro Cell Viability Assay

This protocol is for assessing the anti-proliferative effects of **Olverembatinib** alone and in combination with other agents on AML cell lines.

Workflow:



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Caption: In vitro cell viability experimental workflow.

Materials:

- Venetoclax-resistant AML cell lines (e.g., MOLM-13-VEN-RES, MV-4-11-VEN-RES, OCI-AML-3)
- RPMI-1640 medium with 10% FBS
- **Olverembatinib** (HQP1351)
- Lisoftoclax (APG-2575)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Culture AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Seed cells into 96-well opaque-walled plates at an appropriate density.
- Prepare serial dilutions of **Olverembatinib**, Lisaftoclax, and the combination in culture medium.
- Add the drug solutions to the respective wells. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours.
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) values using appropriate software (e.g., GraphPad Prism).

## Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the measurement of drug-induced apoptosis.

Workflow:



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Caption: Flow cytometry apoptosis assay workflow.

**Materials:**

- Treated AML cells
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

**Procedure:**

- Treat AML cells with the specified concentrations of **Olverembatinib**, Lisaftoclax, the combination, or vehicle control for 24 hours.
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension to a new tube.
- Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Protocol 3: Western Blot Analysis

This protocol is for elucidating the mechanism of action by analyzing protein expression and phosphorylation.

**Materials:**

- Treated AML cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against FLT3, p-FLT3, STAT, p-STAT, AKT, p-AKT, ERK, p-ERK, MCL-1, BCL-2, BCL-xL, and a loading control (e.g., GAPDH).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

**Procedure:**

- Lyse the treated cells with RIPA buffer.
- Determine protein concentration using the BCA assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.



## Conclusion

The preclinical data strongly support the investigation of **Olverembatinib** in combination with BCL-2 inhibitors as a novel therapeutic strategy for AML, particularly in patient populations with resistance to current therapies. The synergistic mechanism, involving the dual targeting of FLT3 and BCL-2 pathways, provides a solid rationale for the clinical development of this combination therapy. The protocols outlined here provide a framework for further preclinical evaluation of **Olverembatinib** in various combination regimens.

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## References

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